[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
Description
The compound [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate features a thiophene core substituted with a methyl group at position 5 and a carboxylate ester at position 2. The ester is further functionalized with a carbamoyl group linked to a 3,4-dimethoxyphenyl moiety. This structure combines aromatic, heterocyclic, and carbamate functionalities, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-10-4-7-14(23-10)16(19)22-9-15(18)17-11-5-6-12(20-2)13(8-11)21-3/h4-8H,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWNTOAWSBNUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate typically involves the reaction of 3,4-dimethoxyaniline with methyl 5-methylthiophene-2-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts for chemical reactions
Mechanism of Action
The mechanism of action of [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiophene-Based Carboxylate Esters
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a)
- Structure : Features a benzo[b]thiophene core with ester, hydroxyl, and methyl groups.
- Synthesis : Prepared via acetic anhydride and boron trifluoride-mediated acetylation .
- Physical Properties : Melting point (mp) 153–156°C; IR peaks at 1777 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O) .
- Comparison : The absence of a carbamoyl group and the presence of fused benzene differentiate this compound. Its higher melting point suggests greater crystallinity compared to the target compound.
Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate (Example 62, )
- Structure: Thiophene ester linked to a pyrazolo-pyrimidine and chromenone moiety.
- Synthesis : Suzuki coupling using boronic acid derivatives and palladium catalysts .
- Physical Properties : mp 227–230°C; molecular weight 560.2 g/mol .
- Comparison : The extended heterocyclic system increases molecular weight and complexity, likely reducing solubility compared to the simpler thiophene-carbamoyl target compound.
Carbamoyl-Functionalized Analogues
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure : Contains a 3,4-dimethoxyphenyl group linked via a carbamoyl-propyl chain to an ammonium center .
- Crystallography: Monoclinic crystal system (P21/c), unit cell dimensions a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å .
- Comparison: The carbamoyl linkage and dimethoxyphenyl group are shared with the target compound.
Dimethoxyphenyl-Containing Compounds
(3,4-Dimethoxyphenyl)carbamoyl Derivatives in Alkaloid Analogues
- Structure: Similar dimethoxyphenyl-carbamoyl motifs are intermediates in isoquinoline alkaloid synthesis .
Comparative Data Table
| Compound Name | Core Structure | Key Functional Groups | Melting Point (°C) | Synthesis Method | Reference ID |
|---|---|---|---|---|---|
| [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | Thiophene | Carboxylate ester, carbamoyl, methyl | N/A | Likely carbamate coupling | N/A |
| Ethyl 5-hydroxy-3-methyl-4,7-dioxo-benzo[b]thiophene-2-carboxylate (1a) | Benzo[b]thiophene | Ester, hydroxyl, ketone | 153–156 | Acetylation | |
| Methyl 4-(4-amino-pyrazolo[3,4-d]pyrimidinyl)thiophene-2-carboxylate | Thiophene | Ester, pyrazolo-pyrimidine, chromenone | 227–230 | Suzuki coupling | |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Aliphatic chain | Carbamoyl, dimethoxyphenyl, ammonium | N/A | Ionic crystallization |
Key Insights
- Synthetic Flexibility : Carbamate coupling (implied for the target compound) is milder than the acetylation or Suzuki methods used in analogues, suggesting better functional group tolerance .
- Bioactivity Potential: The 3,4-dimethoxyphenyl group, as seen in alkaloid intermediates, may confer receptor-binding activity absent in simpler thiophene esters .
Biological Activity
[(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews its biological activity, mechanisms of action, and applications based on a synthesis of available research findings.
Chemical Structure
The compound features a unique combination of functional groups:
- Dimethoxyphenyl group : Contributes to its electronic properties.
- Carbamoyl group : Enhances solubility and reactivity.
- Methylthiophene carboxylate : Imparts biological activity through potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties :
-
Anticancer Potential :
- The compound is being explored for its anticancer properties. Its mechanism may involve the inhibition of specific enzymes or modulation of signaling pathways relevant to cancer cell proliferation.
- Enzyme Inhibition :
The precise mechanism of action for this compound is not fully elucidated but may involve:
- Binding to Enzymes : The compound may interact with enzymes involved in disease pathways, inhibiting their activity.
- Receptor Modulation : It may activate or inhibit receptors that trigger cellular responses beneficial for health.
Comparative Analysis with Related Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [(3,4-Dimethoxyphenyl)carbamoyl]methyl thiophene-2-carboxylate | Lacks methyl group on thiophene | Reduced reactivity |
| [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-ethylthiophene-2-carboxylate | Ethyl group instead of methyl | Altered physical properties |
| [(3,4-Dimethoxyphenyl)carbamoyl]methyl 5-methylfuran-2-carboxylate | Furan ring instead of thiophene | Different electronic properties |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds. For example:
- A study synthesized novel derivatives from 3,4-dimethoxyaniline and evaluated their biological activities. Some derivatives demonstrated promising fungicidal activities against agricultural pests .
- Research involving predictive models like PASS (Prediction of Activity Spectra for Substances) suggests potential antimicrobial and anticancer activities based on the molecular structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
